molecular formula C14H23NO3S B2756352 4-ethoxy-N,N-dipropylbenzenesulfonamide CAS No. 428462-85-5

4-ethoxy-N,N-dipropylbenzenesulfonamide

Cat. No.: B2756352
CAS No.: 428462-85-5
M. Wt: 285.4
InChI Key: YNMUOGOOTXDMSH-UHFFFAOYSA-N
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Description

4-ethoxy-N,N-dipropylbenzenesulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features an ethoxy group attached to the benzene ring and two propyl groups attached to the nitrogen atoms, making it a unique structure within the sulfonamide family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N,N-dipropylbenzenesulfonamide typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N,N-dipropylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The ethoxy group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, although specific conditions for these reactions are less common.

Common Reagents and Conditions

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the ethoxy group.

Scientific Research Applications

4-ethoxy-N,N-dipropylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethoxy-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-N,N-dipropylbenzenesulfonamide is unique due to its specific structural features, such as the ethoxy group and the dipropylamine moiety

Properties

IUPAC Name

4-ethoxy-N,N-dipropylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3S/c1-4-11-15(12-5-2)19(16,17)14-9-7-13(8-10-14)18-6-3/h7-10H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMUOGOOTXDMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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